N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride
Description
N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine dihydrochloride is a heterocyclic compound featuring a 1,3-oxazole core substituted with a methyl group at the 4-position and a methylamine side chain at the 5-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. This compound is structurally characterized by its oxygen-containing oxazole ring, which influences its electronic properties and reactivity .
Properties
IUPAC Name |
N-methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.2ClH/c1-5-6(3-7-2)9-4-8-5;;/h4,7H,3H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMAZOZRBHVKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)CNC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanol with formic acid to form the oxazole ring, followed by methylation of the nitrogen atom. The dihydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions such as temperature and pressure would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Various N-substituted oxazole derivatives.
Scientific Research Applications
N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
Heterocyclic Core Modifications
- Thiazole Derivatives: Methyl[(4-Methyl-1,3-Thiazol-2-Yl)Methyl]Amine Dihydrochloride (C₆H₁₂Cl₂N₂S): Replaces the oxazole oxygen with sulfur, forming a thiazole ring. The sulfur atom increases lipophilicity and may enhance membrane permeability compared to oxazole derivatives. N-Methyl-1-(1,3-thiazol-4-yl)methanamine Dihydrochloride (C₅H₁₀Cl₂N₂S): Features a thiazole ring substituted at the 4-position.
Isoxazole Derivatives :
- 1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine Dihydrochloride : Contains an isoxazole ring (oxygen and nitrogen at positions 1 and 2) with a pyridinyl substituent. The pyridine group introduces basicity and π-π stacking capabilities, distinguishing it from the purely aliphatic substituents in the target compound .
Substituent Variations
- Alkyl Chain Modifications: (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride (C₇H₁₂N₂O·HCl): Substitutes the 2-position of the oxazole with an ethyl group instead of hydrogen. N-METHYL-1-(2-PHENYLTHIAZOL-4-YL)METHANAMINE HYDROCHLORIDE (C₁₁H₁₃ClN₂S): Incorporates a phenyl group on the thiazole ring, enhancing aromatic interactions and steric hindrance. This modification is absent in the target compound, which has a simpler methyl substituent .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound | C₆H₁₁Cl₂N₂O | 213.08 | Oxazole core, 4-methyl, dihydrochloride salt, high solubility |
| Methyl[(4-Methyl-1,3-Thiazol-2-Yl)Methyl]Amine Dihydrochloride | C₆H₁₂Cl₂N₂S | 215.14 | Thiazole core, increased lipophilicity |
| (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride | C₇H₁₂N₂O·HCl | 176.64 | Ethyl substituent, hydrochloride salt, moderate steric bulk |
| N-Methyl-1-(2-phenylthiazol-4-yl)methanamine Hydrochloride | C₁₁H₁₃ClN₂S | 240.75 | Phenyl-thiazole, enhanced π-π interactions |
- Solubility: The dihydrochloride salt of the target compound improves aqueous solubility compared to mono-hydrochloride derivatives (e.g., ).
- Thermal Stability : Oxazole derivatives generally exhibit higher thermal stability than thiazoles due to weaker electron-withdrawing effects of oxygen vs. sulfur .
Biological Activity
N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₆H₁₀N₂O
- Molecular Weight : 142.16 g/mol
- CAS Number : 1216580-72-1
- InChI Key : XCBYKJIAOCVNGY-UHFFFAOYSA-N
The biological activity of N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine is primarily attributed to its structural features that allow interaction with various biological targets. The oxazole ring contributes to its ability to modulate enzyme activities and interact with cellular receptors.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
Biological Activity Overview
Research has shown that compounds similar to N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine exhibit a wide range of biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines (e.g., MCF-7, U937) |
| Antimicrobial | Exhibits activity against certain bacterial strains |
| Anti-inflammatory | Potential to reduce inflammation markers in vitro |
1. Anticancer Activity
A study conducted on oxazole derivatives demonstrated that compounds with similar structures exhibited significant cytotoxic effects against several cancer cell lines, including:
- MCF-7 (Breast Cancer) : IC₅₀ values in the low micromolar range.
- U937 (Acute Monocytic Leukemia) : Induction of apoptosis through mitochondrial pathways.
2. Antimicrobial Properties
Another research highlighted the antimicrobial efficacy of oxazole derivatives against:
- Escherichia coli and Staphylococcus aureus , showing a minimum inhibitory concentration (MIC) that suggests potential use as antibacterial agents.
In Silico Studies
In silico methods have been employed to predict the binding affinity of N-Methyl-1-(4-methyl-1,3-oxazol-5-yl)methanamine to various biological targets. Molecular docking studies revealed promising interactions with:
- Carbonic Anhydrases : Suggesting potential use in targeting tumor microenvironments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
